3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE
Overview
Description
3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE is a complex organic compound that features a benzamido group, a dihydropyrimidinone ring, and a hydroxypropyl ester of methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Dihydropyrimidinone Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzamido Group: The dihydropyrimidinone intermediate can be reacted with benzoyl chloride in the presence of a base to form the benzamido derivative.
Esterification: The final step involves the esterification of the hydroxypropyl group with 4-methylbenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the dihydropyrimidinone ring or the ester moiety.
Substitution: Nucleophilic substitution reactions could occur at the benzamido or ester groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reducing agents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If found to be bioactive, this compound could be developed into a drug candidate for various therapeutic applications.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE would depend on its specific bioactivity. If it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or protein synthesis. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl benzoate
- 3-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-hydroxypropyl 4-chlorobenzoate
Uniqueness
The uniqueness of 3-(4-BENZAMIDO-2-OXO-1,2-DIHYDROPYRIMIDIN-1-YL)-2-HYDROXYPROPYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
[3-(4-benzamido-2-oxopyrimidin-1-yl)-2-hydroxypropyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15-7-9-17(10-8-15)21(28)30-14-18(26)13-25-12-11-19(24-22(25)29)23-20(27)16-5-3-2-4-6-16/h2-12,18,26H,13-14H2,1H3,(H,23,24,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPKGHBQPGAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(CN2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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